N-(2-chlorobenzyl)-3-ethoxybenzamide
Description
N-(2-Chlorobenzyl)-3-ethoxybenzamide is a benzamide derivative characterized by a 2-chlorobenzyl group attached to the nitrogen of a benzamide scaffold, with an ethoxy substituent at the 3-position of the benzene ring.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-ethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-2-20-14-8-5-7-12(10-14)16(19)18-11-13-6-3-4-9-15(13)17/h3-10H,2,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCZHESZAQLQBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Positional Isomers: 3-Ethoxy vs. 2-Ethoxy Derivatives
A critical distinction arises in the position of the ethoxy group. N-(2-Chlorobenzyl)-2-ethoxybenzamide () differs by having the ethoxy group at the 2-position instead of the 3-position. This minor structural variation can significantly alter molecular conformation and intermolecular interactions. For instance:
- Solubility : The 3-ethoxy derivative may exhibit better solubility in polar solvents due to reduced steric hindrance compared to the 2-ethoxy isomer.
- Biological Activity : Positional changes can affect binding affinity to target proteins. For example, analogs with substituents at the 3-position often show enhanced interaction with aromatic residues in enzyme active sites .
Substitution Patterns: Chlorobenzyl vs. Other Aromatic Groups
Compounds like N-(3-chloro-2-methylphenyl)-2-ethoxybenzamide () replace the 2-chlorobenzyl group with a 3-chloro-2-methylphenyl moiety. Key differences include:
Functional Group Variations: Benzamide vs. Sulfonamide
N-(2-Chlorobenzyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide (6k, ) replaces the benzamide core with a sulfonamide group. This substitution:
Enzyme Inhibition Profiles
- BChE Inhibition : Analogs like 6k and 6d () highlight the importance of halogenated and ethoxy substituents in cholinesterase inhibition. The target compound’s 2-chlorobenzyl group may similarly enhance interactions with BChE’s peripheral anionic site.
- Structural Insights : The tetrahydrothiophenyl-dioxide group in N-(2-Chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thiophenyl)-3-ethoxybenzamide () introduces a sulfone moiety, which could mimic transition states in enzymatic reactions, a feature absent in the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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